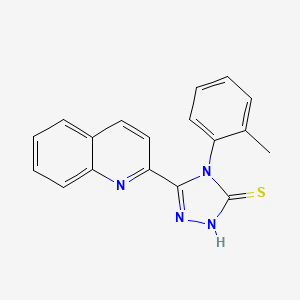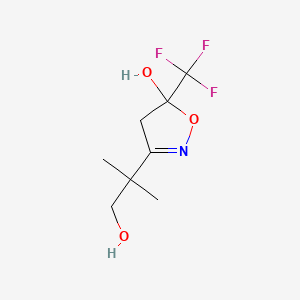
3-(1-Hydroxy-2-methylpropan-2-yl)-5-(trifluoromethyl)-4,5-dihydro-1,2-oxazol-5-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(1-Hydroxy-2-methylpropan-2-yl)-5-(trifluoromethyl)-4,5-dihydro-1,2-oxazol-5-ol is a chemical compound with a unique structure that includes a hydroxy group, a trifluoromethyl group, and an oxazoline ring
Métodos De Preparación
The synthesis of 3-(1-Hydroxy-2-methylpropan-2-yl)-5-(trifluoromethyl)-4,5-dihydro-1,2-oxazol-5-ol typically involves multiple steps. One common synthetic route includes the reaction of a suitable precursor with trifluoromethylating agents under controlled conditions. Industrial production methods may involve optimization of reaction conditions to maximize yield and purity, including temperature control, solvent selection, and purification techniques .
Análisis De Reacciones Químicas
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form different oxazoline derivatives.
Reduction: Reduction reactions can lead to the formation of corresponding alcohols or amines.
Substitution: The hydroxy group can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like alkyl halides. Major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
3-(1-Hydroxy-2-methylpropan-2-yl)-5-(trifluoromethyl)-4,5-dihydro-1,2-oxazol-5-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme interactions and metabolic pathways.
Industry: It may be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-(1-Hydroxy-2-methylpropan-2-yl)-5-(trifluoromethyl)-4,5-dihydro-1,2-oxazol-5-ol involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved may include signal transduction, metabolic regulation, and gene expression .
Comparación Con Compuestos Similares
Similar compounds to 3-(1-Hydroxy-2-methylpropan-2-yl)-5-(trifluoromethyl)-4,5-dihydro-1,2-oxazol-5-ol include:
- 3-(1-Hydroxy-2-methylpropan-2-yl)-1-phenylthiourea
- 3-{[(1-hydroxy-2-methylpropan-2-yl)amino]methyl}phenol These compounds share structural similarities but differ in their functional groups and specific applications. The uniqueness of this compound lies in its trifluoromethyl group and oxazoline ring, which confer distinct chemical and biological properties .
Propiedades
Fórmula molecular |
C8H12F3NO3 |
|---|---|
Peso molecular |
227.18 g/mol |
Nombre IUPAC |
3-(1-hydroxy-2-methylpropan-2-yl)-5-(trifluoromethyl)-4H-1,2-oxazol-5-ol |
InChI |
InChI=1S/C8H12F3NO3/c1-6(2,4-13)5-3-7(14,15-12-5)8(9,10)11/h13-14H,3-4H2,1-2H3 |
Clave InChI |
PNSWEEJKYNGZNN-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(CO)C1=NOC(C1)(C(F)(F)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(naphthalen-1-yloxy)methyl]-1-(2-phenylethyl)-1H-benzimidazole](/img/structure/B15005675.png)
![3-[(2,1,3-benzoxadiazol-5-ylmethyl)sulfanyl]-5-(propan-2-yl)-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B15005687.png)
![2,4,8-Trimethyl-2,3-dihydrofuro[2,3-b]quinoline](/img/structure/B15005695.png)
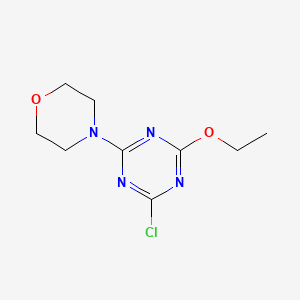
![(3E)-3-[2-(4-methylphenyl)-2-oxoethylidene]-1,2,3,6,7,11b-hexahydro-4H-pyrazino[2,1-a]isoquinolin-4-one](/img/structure/B15005708.png)
![(5E)-5-(4-chlorobenzylidene)-2-[4-(2-methylphenyl)piperazin-1-yl]-1,3-thiazol-4(5H)-one](/img/structure/B15005710.png)
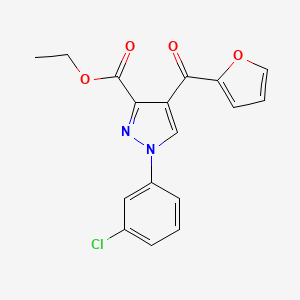
![4H-Isoxazolo[4,3-c]pyridin-5-ol, 3-amino-4,4,6,6-tetramethyl-6,7-dihydro-](/img/structure/B15005739.png)
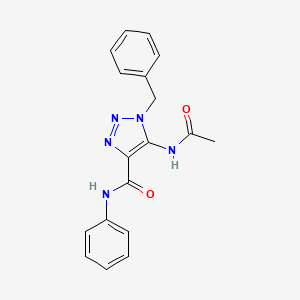
![1-(4-chlorobenzyl)-2-[(E)-2-phenylethenyl]-1H-benzimidazole](/img/structure/B15005752.png)
![Benzo[1,3]dioxol-5-yl-[6-(3,4-dimethoxy-phenyl)-4-methyl-[1,5,2]dioxazinan-2-yl]-methanone](/img/structure/B15005756.png)
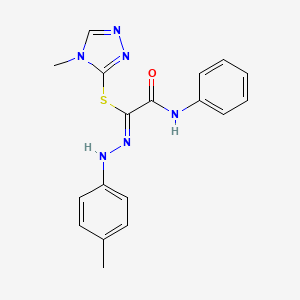
![5'-benzyl-3'-methyl-1-(prop-2-en-1-yl)-3a',6a'-dihydro-2'H-spiro[indole-3,1'-pyrrolo[3,4-c]pyrrole]-2,4',6'(1H,3'H,5'H)-trione](/img/structure/B15005764.png)
